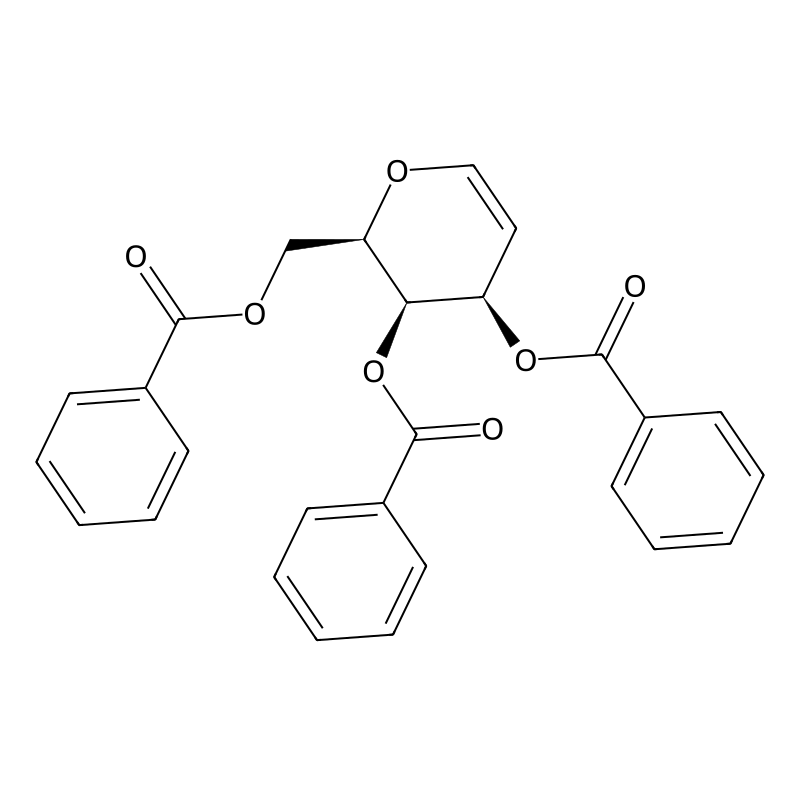

1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate

Content Navigation

Researchers seeking a stable, crystalline glycal for automated oligosaccharide assembly or 2-deoxy sugar synthesis often encounter syrupy acetylated galactals requiring chromatography and risking acyl migration. Tri-O-benzoyl-D-galactal overcomes these limitations.

- Enables chromatography-free purification via recrystallization, reducing process cost in multi-kilogram syntheses.

- Enforces strict stereocontrol via neighboring group participation for high anomeric purity.

- Resists oxa-Ferrier rearrangements under TEMPO oxidation, preserving glycal integrity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate (commonly known as Tri-O-benzoyl-D-galactal, CAS 34948-79-3) is a highly crystalline, benzoyl-protected glycal building block utilized extensively in carbohydrate chemistry and automated glycan assembly [1]. As a stable precursor, it serves as a critical glycosyl donor and intermediate for the synthesis of complex galactosides, 2-deoxy-sugars, and oligosaccharides [2]. From a procurement perspective, the tribenzoate form is prioritized over other protected galactals for its superior solid-state handling properties, robust resistance to unwanted side reactions during orthogonal functionalization, and its ability to enforce strict stereocontrol via neighboring group participation during glycosylation .

Research Fit

Substituting Tri-O-benzoyl-D-galactal with generic alternatives, such as Tri-O-acetyl-D-galactal or Tri-O-benzyl-D-galactal, frequently results in compromised manufacturability and synthetic failure . Acetylated galactals are typically syrups or low-melting solids that complicate bulk weighing and necessitate resource-intensive chromatographic purification, whereas the tribenzoate is a highly crystalline solid . Furthermore, under oxidative or mildly acidic conditions, acetyl groups are prone to rapid acyl migration and unwanted oxa-Ferrier rearrangements, degrading the glycal core[1]. Benzyl-protected variants, while chemically stable, lack the crucial neighboring group participation required to direct stereoselective glycosylation, leading to anomeric mixtures that drastically reduce overall process yield and complicate downstream purification [2].

Substitution Risk

References

- [3] 'Oxa-Ferrier Rearrangement Reaction Mediated by TEMPO Cation and NaClO2: Application to the Total Synthesis of Passifetilactones B and C.' J. Org. Chem. 2020.

- [4] Omore, Sabrina. 'New Tools for Stereoselectivity and Orthogonality in Automated Glycan Assembly for Conjugate Vaccine Development.' Freie Universität Berlin, 2022.

Physical Form and Processability

For industrial scale-up, the physical state of a building block dictates handling and purification costs. Tri-O-benzoyl-D-galactal is a stable, crystalline solid that can be purified via direct recrystallization . In contrast, the standard in-class comparator, Tri-O-acetyl-D-galactal, typically presents as a viscous syrup or low-melting solid, forcing reliance on costly and time-consuming silica gel chromatography .

| Evidence Dimension | Physical state and purification requirement |

| Target Compound Data | Solid (mp ~100 °C); purifiable by recrystallization |

| Comparator Or Baseline | Tri-O-acetyl-D-galactal: Syrup/low-melting solid; requires chromatography |

| Quantified Difference | Eliminates chromatographic purification steps during bulk handling |

| Conditions | Standard laboratory/manufacturing conditions (20-25 °C) |

Procuring the crystalline tribenzoate significantly reduces downstream processing time and solvent costs during large-scale synthesis.

Resistance to Oxa-Ferrier Rearrangements

During orthogonal functionalization, preserving the glycal double bond is critical. Under TEMPO+-mediated oxidative conditions, benzoyl groups act as poor leaving groups, allowing Tri-O-benzoyl-D-galactal to resist unwanted oxa-Ferrier degradation[1]. Conversely, Tri-O-acetyl-D-galactal readily undergoes this rearrangement, resulting in a 46% yield of the corresponding α,β-unsaturated δ-lactone, destroying the glycal core [1].

| Evidence Dimension | Glycal core stability (resistance to lactone formation) |

| Target Compound Data | Tri-O-benzoyl-D-galactal: Resists rearrangement (modest/low lactone yield) |

| Comparator Or Baseline | Tri-O-acetyl-D-galactal: 46% conversion to degradation lactone |

| Quantified Difference | Significantly higher retention of the intact glycal double bond under oxidative stress |

| Conditions | TEMPO+ cation and NaClO2 mediated oxidation |

Buyers requiring orthogonal synthetic routes must select the tribenzoate to prevent premature degradation of the glycal intermediate.

Stereocontrol via Neighboring Group Participation

In automated glycan assembly and complex oligosaccharide synthesis, controlling the anomeric stereocenter is paramount [1]. The C2/C3 benzoyl esters in Tri-O-benzoyl-D-galactal provide robust neighboring group participation, strongly directing the formation of 1,2-trans (β-galacto) linkages [1]. Ether-protected comparators like Tri-O-benzyl-D-galactal cannot provide this NGP, resulting in highly variable α/β mixtures that require complex separation[1].

| Evidence Dimension | Stereoselectivity in glycosylation (1,2-trans vs 1,2-cis) |

| Target Compound Data | Benzoyl-protected donors: High β-selectivity via NGP |

| Comparator Or Baseline | Benzyl-protected donors: Non-selective (α/β mixtures) |

| Quantified Difference | Dramatically increased β-anomer purity in crude reaction mixtures |

| Conditions | Standard Lewis acid-promoted glycosylation protocols |

Procuring the tribenzoate ensures predictable stereochemical outcomes, eliminating the yield loss associated with anomeric mixtures.

Suppression of Acyl Migration

Multi-step carbohydrate synthesis often requires selective deprotection. Acetyl groups are notorious for undergoing rapid 1,2- or 1,3-acyl migration under mildly basic conditions, leading to complex mixtures of regioisomers [1]. The benzoyl groups on Tri-O-benzoyl-D-galactal migrate at a significantly slower rate due to increased steric bulk and resonance stabilization, preserving the specific substitution pattern required for subsequent functionalization[1].

| Evidence Dimension | Rate of acyl migration under basic conditions |

| Target Compound Data | Benzoyl esters: Slow migration, high regioretention |

| Comparator Or Baseline | Acetyl esters: Fast migration, high isomer formation |

| Quantified Difference | Substantial reduction in regioisomeric byproducts during partial deprotection |

| Conditions | Mildly basic or nucleophilic deprotection environments |

Selecting the tribenzoate minimizes batch-to-batch variability and yield losses caused by unwanted protecting group scrambling.

Automated Glycan Assembly (AGA)

Due to its crystalline nature and predictable stereodirecting capabilities, Tri-O-benzoyl-D-galactal is the preferred building block for automated solid-phase synthesis of complex galactosides. Its resistance to acyl migration ensures that intermediate washing and deprotection steps on the synthesizer do not compromise the regiochemical integrity of the growing oligosaccharide chain [1].

Scale-Up Manufacturing of 2-Deoxy-Galactosugars

In industrial pharmaceutical precursor synthesis, avoiding chromatography is a primary objective. The solid state of Tri-O-benzoyl-D-galactal allows for bulk purification via simple recrystallization, making it vastly superior to the syrupy tri-O-acetyl analog for multi-kilogram production of 2-deoxy-D-galactose derivatives .

Orthogonal Oxidative Functionalization

When synthetic routes require the oxidation of other moieties in the presence of the glycal double bond, the tribenzoate form is required. Its proven resistance to oxa-Ferrier rearrangements under TEMPO-mediated conditions allows chemists to perform orthogonal modifications without destroying the sensitive enol ether core [2].

Application Fit Matrix

References

- [1] Omore, Sabrina. 'New Tools for Stereoselectivity and Orthogonality in Automated Glycan Assembly for Conjugate Vaccine Development.' Freie Universität Berlin, 2022.

- [3] 'Oxa-Ferrier Rearrangement Reaction Mediated by TEMPO Cation and NaClO2: Application to the Total Synthesis of Passifetilactones B and C.' J. Org. Chem. 2020.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types

O4Si-4